[(3-Fluoro-5-methoxyphenyl)methyl](methyl)amine
Overview
Description
(3-Fluoro-5-methoxyphenyl)methylamine is an organic compound that features a fluorine atom and a methoxy group attached to a benzene ring, with a methylamine group linked to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methoxyphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-5-methoxybenzaldehyde with methylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (3-Fluoro-5-methoxyphenyl)methylamine would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-Fluoro-5-methoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of neurotransmitter receptors or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methoxybenzylamine: Similar structure but lacks the methyl group on the amine.
3-Fluoro-5-methoxyphenethylamine: Contains an ethyl group instead of a methyl group on the amine.
3-Fluoro-5-methoxyphenylamine: Lacks the methylene bridge between the benzene ring and the amine.
Uniqueness
(3-Fluoro-5-methoxyphenyl)methylamine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the methylamine moiety provides a distinct profile that can be exploited in various applications .
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXKCXECYLTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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